molecular formula C24H30N2O4 B1194658 Trimipramine maleate CAS No. 521-78-8

Trimipramine maleate

Cat. No. B1194658
CAS RN: 521-78-8
M. Wt: 410.5
InChI Key: YDGHCKHAXOUQOS-BTJKTKAUSA-N
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Description

Synthesis Analysis

Trimipramine maleate's synthesis involves complex chemical reactions, reflecting its intricate molecular structure. The maleate salt of trimipramine crystallizes with distinct cation-anion pairs, showcasing the chemical intricacy at play during its formation. These processes underscore the compound's unique chemical profile and the meticulous conditions required for its synthesis, emphasizing the tailored approach needed to produce this pharmaceutical compound.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a tricyclic core with a side chain that significantly influences its pharmacological profile. Studies have shown that the trimipramine cation features a seven-membered azepine ring with two fused benzene rings, which are crucial for its antidepressant effects. This structure facilitates various intermolecular and intramolecular interactions, contributing to the compound's chemical stability and biological activity.

Chemical Reactions and Properties

This compound undergoes several chemical reactions, including protonation and interaction with nucleophiles, which have been studied through techniques like cyclic voltammetry and controlled-potential coulometry electrolysis. These reactions not only reveal the compound's reactivity but also its potential to form new derivatives with varying pharmacological properties. The compound's interaction with other chemicals, such as barbituric acid derivatives, further illustrates its chemical versatility and the possibility of synthesizing new compounds with enhanced or targeted therapeutic effects.

Physical Properties Analysis

The physical properties of this compound, including its solubility, density, and viscosity in aqueous solutions, have been extensively studied. These properties are crucial for formulating the drug in various pharmaceutical preparations, affecting its bioavailability and therapeutic efficacy. Volumetric and viscometric studies provide insights into how the compound behaves in different environments, influencing its handling and administration as a medication.

Chemical Properties Analysis

This compound's chemical properties, such as its thermal decomposition behavior, biodegradability, and interaction with other substances, highlight its stability and environmental impact. Kinetic and thermodynamic parameters of its decomposition provide valuable information on its stability and safe handling. Additionally, its biodegradability and potential environmental effects underscore the importance of assessing the ecological impact of pharmaceutical compounds.

Scientific Research Applications

  • Pharmaceutical Analysis : A study described a method for assaying Trimipramine maleate using the pmr technique, highlighting its precision, accuracy, and utility in identifying and assessing the purity of the drug (Al-badr & Ibrahim, 1979).

  • Molecular Dynamics : Investigations into the solution conformations and dynamics of this compound were conducted using 1H and 13C NMR spectroscopy, focusing on the non-equivalence of the N-methyl groups in the drug's aliphatic side-chain (Wilson, Munro, & Craik, 1995).

  • Protonation Studies : Research using 1H, 13C, and 15N NMR spectroscopy at natural abundance studied the protonation of Trimipramine with different acids. The study compared the effect of counter ions on the protonation under various conditions (Somashekar, Nagana Gowda, Ramesha, & Khetrapal, 2005).

  • Density and Viscosity Studies : The density and viscosity of aqueous solutions of this compound were measured, and calculations were made for apparent molar volume and other thermodynamic properties (Iqbal & Chaudhry, 2009).

  • Clinical Trials on Sleep and Hormone Secretion : A clinical trial compared the effects of Trimipramine and Imipramine on sleep EEG and nocturnal hormone secretion in patients with major depression, finding that Trimipramine enhanced REM sleep and slow wave sleep (Sonntag et al., 1996).

  • Effects on Nocturnal Scratching in Atopic Eczema : A double-blind trial assessed the effects of Trimipramine on nocturnal scratching in patients with atopic eczema, showing a reduction in overall scratching during the night (Savin, Paterson, Adam, & Oswald, 1979).

  • Interactions with Monoamine Oxidase Inhibitors : A study explored the effects of Trimipramine in rabbits treated with a monoamine oxidase inhibitor, contributing to understanding drug interactions and toxic reactions (Loveless & Maxwell, 1965).

  • Mechanism of Action in Depression Treatment : Research investigated Trimipramine's effects on the central noradrenergic system, showing its unique action compared to typical antidepressants (Hauser, Olpe, & Jones, 1985).

  • Crystal Structure Analysis : A study detailed the crystal structure of this compound, providing insights into its molecular configuration (Jasinski, Butcher, Hakim Al-arique, Yathirajan, & Narayana, 2010).

  • Treatment of Primary Insomnia : A double-blind controlled study examined the effectiveness of Trimipramine in treating primary insomnia, highlighting its influence on sleep efficiency and REM sleep (Riemann et al., 2002).

Future Directions

: Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2010). Trimipraminium maleate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o366–o367. DOI: 10.1107/S1600536810000280 : Trimipramine. (2023). In Wikipedia. Link <|im_end

Mechanism of Action

Target of Action

Trimipramine maleate primarily targets the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as the human organic cation transporters (hOCT1, hOCT2) which are expressed in the brain . These transporters play a crucial role in the regulation of neurotransmitters, which are key to transmitting signals in the brain.

Mode of Action

This compound acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) . Unlike other tricyclic antidepressants, trimipramine was shown to cause only very weak inhibition of neuronal reuptake of the monoamines noradrenaline (NA) and serotonin (5-HT) .

Biochemical Pathways

The biochemical pathways affected by this compound involve the modulation of neurotransmitter levels in the brain. By inhibiting the reuptake of norepinephrine and serotonin, this compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signal transmission . It is thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract, reaching peak levels in about 2 hours . It is metabolized in the liver and excreted in urine and feces . The bioavailability of this compound is reported to be 41% , and it has a protein binding capacity of 94.9% .

Result of Action

The molecular and cellular effects of this compound’s action result in its antidepressant and anxiolytic effects . By increasing the levels of norepinephrine and serotonin, this compound can help to alleviate symptoms of depression . Additionally, it has an anxiety-reducing sedative component to its action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, age, health status, and the presence of other medications . Furthermore, it is known that tricyclic antidepressants like this compound can accumulate in the brain (up to tenfold), which may enhance their therapeutic effects .

properties

IUPAC Name

(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGHCKHAXOUQOS-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

739-71-9 (Parent)
Record name Trimipramine maleate [USAN:USP:JAN]
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DSSTOX Substance ID

DTXSID2045315
Record name Trimipramine hydrogen maleate
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Molecular Weight

410.5 g/mol
Source PubChem
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Solubility

>61.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732627
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Description Aqueous solubility in buffer at pH 7.4

CAS RN

521-78-8, 138283-60-0, 138283-61-1
Record name Trimipramine maleate
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